molecular formula C6H4FNO2 B114950 3-Fluoropyridine-2-carboxylic acid CAS No. 152126-31-3

3-Fluoropyridine-2-carboxylic acid

Cat. No. B114950
M. Wt: 141.1 g/mol
InChI Key: IRERRSXDWUCFIY-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-carboxylic acid is an organoheterocyclic compound . It is also known as H61458-03 . The molecular formula of 3-Fluoropyridine-2-carboxylic acid is C6H4FNO2 .


Synthesis Analysis

The synthesis of 3-Fluoropyridine-2-carboxylic acid involves a two-stage process . In the first stage, 3-Fluoropyridine reacts with 1,4-diaza-bicyclo[2.2.2]octane and n-butyllithium in diethyl ether at -78 °C . The reaction mixture is stirred at -20 °C for 1 hour. In the second stage, carbon dioxide is added to the mixture in diethyl ether at -78 °C to -10 °C for 20 minutes .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine-2-carboxylic acid is represented by the SMILES notation: OC(=O)C1=C(F)C=CC=N1 .


Chemical Reactions Analysis

Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are synthesized using various methods, including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .


Physical And Chemical Properties Analysis

3-Fluoropyridine-2-carboxylic acid has a molecular weight of 141.1 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information .

Scientific Research Applications

Peptide Analysis and Carboxy-Activation

The compound 2-fluoropyridine N-oxide, closely related to 3-fluoropyridine-2-carboxylic acid, has been used in the stepwise N-terminal analysis of peptides. This method provides a pathway for peptide analysis and has also been utilized for carboxy-activation, particularly in reactions with carboxylic acids leading to N-acyloxy-2-pyridones (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).

Optical and Physical Properties in Contact Lenses

Research on the physical and optical properties of soft contact lenses has involved the use of 3-fluoropyridine-4-carboxylic acid. This study highlighted its potential as a material for high wettability and UV-block hydrogel contact lenses, demonstrating its applicability in enhancing the features of contact lenses (Kim & Sung, 2015).

Modular Amino Alcohols for Carboxylic Acid Recognition

In the field of chemical recognition, 3-fluoropyridine-2-carboxylic acid derivatives have been employed in structurally simple, modular amino alcohols for the recognition of carboxylic acids. This has led to the development of new chiral solvating agents, indicating its significance in stereoselective synthesis and molecular recognition (Cuevas, Ballester, & Pericàs, 2005).

Synthesis of Fluorinated Pyridines

The synthesis of fluorinated pyridines, including derivatives of 3-fluoropyridine, has been explored for potential antibacterial applications. This synthesis method demonstrates the versatility of 3-fluoropyridine-2-carboxylic acid in creating various pharmacologically relevant compounds (Matsumoto et al., 1984).

Regiochemical Functionalization

A study on the regiochemical flexibility of halogenated pyridines, including 3-fluoropyridine derivatives, showed the potential for selective functionalization at different positions on the pyridine ring. This flexibility is valuable for creating new building blocks in pharmaceutical research (Bobbio & Schlosser, 2001).

Safety And Hazards

3-Fluoropyridine-2-carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .

Future Directions

Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications .

properties

IUPAC Name

3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRERRSXDWUCFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376450
Record name 3-Fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-2-carboxylic acid

CAS RN

152126-31-3
Record name 3-Fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,4-diazabicyclo[2.2.2]octane (1.15 g, 10.3 mmol) in diethylether (50 ml) is added n-butyllithium (2.6M in hexane) (3.95 ml, 10.3 mmol) at −78° C. The reaction mixture is stirred at −20° C. for 1 h followed by the addition of a solution of 3-fluoro-pyridine (1.00 g, 10.29 mmol) in diethylether (30 ml) at −78° C. The yellow suspension is stirred at −60° C. for 1 h and then cooled to −78° C. followed by the addition of excess dry ice. The resulting solution allowed to warm to to −10° C. over 20 min. The precipitate is filtered and the residue is washed with ether which yields pure 3-fluoro-pyridine-2-carboxylic acid (1.20 g, 8.51 mmol, 83%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Xu, R Hoogenboom, K Van Hecke - Acta Crystallographica Section …, 2021 - scripts.iucr.org
… 3-Fluoropyridine-2-carboxylic acid The preparation of 3-fluoropyridine-2-carboxylic acid … of concentrated HCl (36.5%) to afford 3-fluoropyridine-2-carboxylic acid. Yield: 91%. H NMR (…
Number of citations: 9 scripts.iucr.org
KM Emerson, RD Wilson, MS Ashwood… - Synthetic …, 2003 - Taylor & Francis
… prepare substantial quantities of both 3-fluoropyridine-2-carboxylic acid and its regioisomer, … -up, the water soluble 3-fluoropyridine-2-carboxylic acid was always obtained in poor yield …
Number of citations: 1 www.tandfonline.com
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
… Therefore, deprotonation takes place at the 2-position this time and provides, after carboxylation and hydrogenolytic reduction, 3-fluoropyridine-2-carboxylic acid (34; 63 % overall yield; …
Number of citations: 607 onlinelibrary.wiley.com
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
… 3-Fluoropyridine-2-carboxylic Acid (16):14 Palladium, 10 % on charcoal (0.53 g), was added to a solution of 4-chloro-3-fluoropyridine-2-carboxylic acid (21; 1.8 g, 10 mmol) in ethanol (…
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
… 4-Chloro-3-fluoropyridine, prepared by chlorination of the organometallic intermediate 78, provided 3-fluoropyridine-2-carboxylic acid in a short sequence consisting of metalation (…
Number of citations: 356 onlinelibrary.wiley.com
J Xu, S Lin, RW Myers, ME Trujillo… - Bioorganic & medicinal …, 2017 - Elsevier
… Commercially available 6-chloro-3-fluoropyridine-2-carboxylic acid was esterified to yield the base-stable tert-butyl ester 1b. Substitution of the fluoro group of 1b with 4-…
Number of citations: 16 www.sciencedirect.com
K Laqua, M Klemm, M Richard-Greenblatt… - Bioorganic & Medicinal …, 2018 - Elsevier
… The 3-fluoropyridine-2-carboxylic acid (21c) was extracted with DCM (3×), the organic … The isolated 3-fluoropyridine-2-carboxylic acid could be used without further purification. …
Number of citations: 3 www.sciencedirect.com
HJM Gijsen, SA Alonso de Diego… - Journal of Medicinal …, 2018 - ACS Publications
In previous studies, the introduction of electron withdrawing groups to 1,4-oxazine BACE1 inhibitors reduced the pK a of the amidine group, resulting in compound 2 that showed …
Number of citations: 14 pubs.acs.org
GA Eller, V Wimmer, AW Haring, W Holzer - Synthesis, 2006 - thieme-connect.com
An efficient and generally applicable synthesis of various [5, 6] pyrano [2, 3-c] pyrazol-4 (1H)-ones by the reaction of either 1-substituted or 1, 3-disubstituted 2-pyrazolin-5-ones with …
Number of citations: 18 www.thieme-connect.com
M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
Number of citations: 251 pubs.rsc.org

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